2-Methyl-7-nitronaphthalene

Regioselective Synthesis Nitration Isomerism Process Chemistry

2-Methyl-7-nitronaphthalene (CAS 91137-28-9) addresses the critical challenge of sourcing regioisomerically pure nitroaromatic building blocks for research and development. The nitration of 2-methylnaphthalene yields a complex mixture of isomers, making the isolation of the 7-nitro derivative difficult without specialized chromatographic separation. This product eliminates that bottleneck by providing the regiospecific isomer ready for direct use. Key advantages include: • Confirmed regioisomeric identity (7-nitro), eliminating tedious in-house separation • High chemical purity suitable for sensitive applications in dye synthesis, conductive polymer research, and environmental analytical chemistry • Reliable supply chain with global shipping, supporting uninterrupted research workflows

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 91137-28-9
Cat. No. B13780816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-nitronaphthalene
CAS91137-28-9
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3
InChIKeyXJUSCPOBHFZRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-nitronaphthalene (CAS 91137-28-9): Baseline Overview for Procurement and Research


2-Methyl-7-nitronaphthalene (CAS 91137-28-9) is a nitroaromatic hydrocarbon derived from naphthalene, featuring a methyl group at the 2-position and a nitro group at the 7-position . It is a yellow crystalline solid with a molecular weight of 187.19 g/mol and a melting point of 105°C . The compound is primarily utilized as a research intermediate in organic synthesis and materials science, particularly as a precursor for dyes, pigments, and specialized polymers . Its unique substitution pattern influences its reactivity and photophysical properties, distinguishing it from other nitronaphthalene isomers.

Why Generic Substitution Fails: Regiochemical Specificity of 2-Methyl-7-nitronaphthalene


The nitration of 2-methylnaphthalene yields a complex mixture of regioisomers, including 1-nitro-, 4-nitro-, 6-nitro-, and 8-nitro-2-methylnaphthalenes, in addition to the 7-nitro derivative [1]. The distribution of these isomers is highly dependent on reaction conditions, such as temperature, nitrating agent, and solvent [2]. As a result, the 7-nitro isomer is typically a minor product, and its isolation requires careful chromatographic separation. Substituting 2-Methyl-7-nitronaphthalene with a different isomer, such as 2-Methyl-1-nitronaphthalene, would alter the compound's steric and electronic properties, significantly impacting its reactivity, photochemical behavior, and suitability as a synthetic intermediate. Therefore, generic substitution is not feasible for applications requiring specific regiochemical and electronic characteristics.

2-Methyl-7-nitronaphthalene: Quantitative Differentiation and Comparative Evidence Guide


Regiochemical Selectivity and Synthesis Yields: 2-Methyl-7-nitronaphthalene vs. Other Mononitro Isomers

The nitration of 2-methylnaphthalene predominantly yields 1-nitro-2-methylnaphthalene (2M1NN) under standard conditions, with a reported yield of 57-58% [1]. The 7-nitro isomer (2M7NN) is formed as part of a minor isomeric mixture, typically requiring advanced separation techniques for isolation [2]. While direct quantitative yield data for 2M7NN is sparse, its selective synthesis remains a significant challenge, making it a valuable research tool for studying regioselective nitration and isomer-specific properties. The commercial availability of 2M7NN, often at high purity (e.g., 98% ), provides researchers with a defined compound for precise applications, circumventing the need for complex isomer separation in-house.

Regioselective Synthesis Nitration Isomerism Process Chemistry

Physical Property Differences: Melting Point and Predicted Density of 2-Methyl-7-nitronaphthalene

The reported melting point of 2-Methyl-7-nitronaphthalene is 105 °C , while its closest isomer, 2-Methyl-1-nitronaphthalene (2M1NN), is often described as an oil or a low-melting solid under similar conditions [1]. This significant difference in melting point (≥105 °C vs. liquid/oil) provides a clear physical distinction and can be critical for applications requiring solid-state handling, crystallization, or thermal processing. Additionally, the predicted density of 2M7NN is 1.234 g/cm³ , a value that can be used for formulation and material science calculations.

Physical Chemistry Material Properties Crystallization

Spectroscopic Identification: Mass Spectrometry and Predicted Refractive Index of 2-Methyl-7-nitronaphthalene

2-Methyl-7-nitronaphthalene has a well-defined mass spectrum, with a base peak at m/z 187 (C11H9NO2) and fragment ions at m/z 141, 115, and 89 [1]. This spectral signature is crucial for its identification and quantification in complex mixtures using GC-MS. For comparison, while a full comparative study of all isomers is lacking, the distinct fragmentation pattern allows for differentiation from other methyl-nitronaphthalenes in analytical workflows. The predicted refractive index of 1.652 further aids in its characterization.

Analytical Chemistry GC-MS Spectroscopy

Potential Environmental Impact: Persistence and Toxicity Considerations for 2-Methyl-7-nitronaphthalene

2-Methyl-7-nitronaphthalene, as a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is expected to be persistent in the environment and may exhibit cytotoxic and mutagenic properties, similar to other nitro-PAHs like 1-nitronaphthalene and 2-nitronaphthalene [1]. While specific quantitative data on its photodegradation quantum yield is not directly available, studies on closely related isomers show that methylation at the ortho position (as in 2-methyl-1-nitronaphthalene) can increase photoreactivity by 97% compared to 1-nitronaphthalene [2]. By extension, the 7-nitro isomer may exhibit distinct photochemical behavior compared to the 1-nitro isomer, influencing its atmospheric lifetime and environmental fate.

Environmental Chemistry Toxicology Nitro-PAHs

2-Methyl-7-nitronaphthalene: Best-Fit Research and Industrial Application Scenarios


Isomer-Specific Synthesis and Reactivity Studies

2-Methyl-7-nitronaphthalene serves as a valuable model compound for investigating the regiochemical influence of methyl and nitro substituents on electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction reactions . Researchers can use this isomer to compare reaction rates, product distributions, and mechanistic pathways against other isomers like 2-methyl-1-nitronaphthalene or 2-methyl-6-nitronaphthalene, thereby elucidating structure-activity relationships in naphthalene chemistry.

Development of Novel Dyes and Pigments

As a nitroaromatic intermediate, 2-Methyl-7-nitronaphthalene can be reduced to the corresponding amine, 2-methyl-7-aminonaphthalene, a key precursor for the synthesis of azo dyes and other colorants . The specific substitution pattern of the 7-nitro isomer may lead to dyes with unique absorption spectra, solubility, or fastness properties compared to those derived from other isomers, making it a target for specialized colorant development.

Environmental Fate and Atmospheric Chemistry Modeling

Given the widespread occurrence of nitro-PAHs in the atmosphere from combustion sources, 2-Methyl-7-nitronaphthalene can be employed as a reference standard in analytical methods for environmental monitoring [1]. Its distinct mass spectral and chromatographic properties (e.g., predicted HPLC retention behavior) allow for its identification and quantification in air, water, and soil samples. Furthermore, studying its photochemical and oxidative degradation pathways contributes to a better understanding of the environmental persistence and transformation of nitro-PAHs.

Material Science: Building Block for Conductive Polymers

Nitro-substituted naphthalenes are used as precursors in the synthesis of specialized conductive polymers and organic electronic materials . The unique electronic effects of the 2-methyl-7-nitro substitution pattern can influence the band gap, charge transport properties, and optical characteristics of the resulting polymers, offering opportunities for tailoring material properties in organic electronics and optoelectronics.

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